2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide

Lipophilicity modulation logD₇.₄ N-linked azaspiro[3.3]heptane

2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide (CAS 2195875-94-4, molecular formula C₁₄H₂₀BrN, molecular weight 282.22) is a hydrobromide salt of an N-(1-phenylethyl)-substituted 2-azaspiro[3.3]heptane. The 2-azaspiro[3.3]heptane scaffold belongs to a family of conformationally restricted piperidine bioisosteres first proposed in 2010 by Carreira and co-workers; since then, this motif has appeared in over 100 research manuscripts, more than 500 patents, and approximately 7,000 novel compounds.

Molecular Formula C14H20BrN
Molecular Weight 282.225
CAS No. 2195875-94-4
Cat. No. B2792867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide
CAS2195875-94-4
Molecular FormulaC14H20BrN
Molecular Weight282.225
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CC3(C2)CCC3.Br
InChIInChI=1S/C14H19N.BrH/c1-12(13-6-3-2-4-7-13)15-10-14(11-15)8-5-9-14;/h2-4,6-7,12H,5,8-11H2,1H3;1H
InChIKeyZKXLSGPWDLKOAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Phenylethyl)-2-azaspiro[3.3]heptane Hydrobromide (CAS 2195875-94-4): Sourcing & Structural Identity Guide


2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide (CAS 2195875-94-4, molecular formula C₁₄H₂₀BrN, molecular weight 282.22) is a hydrobromide salt of an N-(1-phenylethyl)-substituted 2-azaspiro[3.3]heptane . The 2-azaspiro[3.3]heptane scaffold belongs to a family of conformationally restricted piperidine bioisosteres first proposed in 2010 by Carreira and co-workers; since then, this motif has appeared in over 100 research manuscripts, more than 500 patents, and approximately 7,000 novel compounds [1][2]. The spirocyclic core replaces the six-membered piperidine ring with two fused four-membered rings (azetidine and cyclobutane) sharing a single quaternary carbon, imposing a rigid, three-dimensional geometry with a ~90° twist of exit vectors relative to the parent heterocycle [3].

2-(1-Phenylethyl)-2-azaspiro[3.3]heptane Hydrobromide: Why Piperidine or Alternative Spirocyclic Bioisosteres Cannot Be Freely Interchanged


Although 2-azaspiro[3.3]heptanes are conceptually classified as piperidine bioisosteres, N-linked variants such as 2-(1-phenylethyl)-2-azaspiro[3.3]heptane violate the class-wide trend: while most azaspiro[3.3]heptanes lower measured logD₇.₄ by up to −1.0 relative to the parent six-membered heterocycle, N-linked 2-azaspiro[3.3]heptanes consistently increase logD₇.₄ by as much as +0.5 [1]. This reversal is attributed to the nitrogen being positioned γ rather than β to the heteroatom, reducing inductive electron withdrawal and elevating pKa [1]. Furthermore, the isomeric 1-azaspiro[3.3]heptane exhibits approximately 1.7-fold longer human liver microsomal half-life (t₁/₂ = 52 min) compared with 2-azaspiro[3.3]heptane (t₁/₂ = 31 min), demonstrating that even within the spirocyclic class, metabolic stability is isomer-dependent [2]. The 1-phenylethyl N-substituent introduces an additional chiral center, creating stereochemically distinct diastereomeric space not accessible with achiral N-substituents. These combined factors make simple substitution between piperidine, 1-azaspiro[3.3]heptane, and 2-azaspiro[3.3]heptane analogs unreliable without explicit comparative data for each matched pair.

2-(1-Phenylethyl)-2-azaspiro[3.3]heptane Hydrobromide: Quantified Differentiation Evidence Against Closest Comparators


Lipophilicity Directionality: N-Linked 2-Azaspiro[3.3]heptane Increases logD₇.₄ by +0.5, Reversing the Class-Wide logD Decrease of −1.0

In a systematic matched-pair analysis across multiple chemotypes, Degorce et al. (AstraZeneca, 2019) demonstrated that N-linked 2-azaspiro[3.3]heptane is the sole substitution pattern that increases experimental logD₇.₄ relative to the parent piperidine/morpholine/piperazine heterocycle. In most cases, introducing a spirocyclic center lowered measured logD₇.₄ by as much as −1.0; however, N-linked 2-azaspiro[3.3]heptane increased logD₇.₄ by up to +0.5 [1]. For 2-(1-phenylethyl)-2-azaspiro[3.3]heptane, the N-(1-phenylethyl) substitution pattern locks the scaffold into the N-linked geometry, making it a member of this exceptional subclass. This contrasts sharply with C-linked or O-linked azaspiro[3.3]heptanes, which uniformly reduce logD.

Lipophilicity modulation logD₇.₄ N-linked azaspiro[3.3]heptane piperidine bioisostere

Metabolic Stability Differential: 1-Azaspiro[3.3]heptane Has 1.7-Fold Longer Microsomal Half-Life than 2-Azaspiro[3.3]heptane, Informing Isomer Selection

Kirichok et al. (2023) prepared matched amide model compounds 57 (piperidine), 58 (2-azaspiro[3.3]heptane), and 59 (1-azaspiro[3.3]heptane) and compared their metabolic stability in human liver microsomes. The 2-azaspiro[3.3]heptane derivative 58 displayed the highest intrinsic clearance (CLint = 53 µL min⁻¹ mg⁻¹), approximately 3.8-fold higher than the piperidine parent 57 (CLint = 14 µL min⁻¹ mg⁻¹) and 1.7-fold higher than the 1-azaspiro[3.3]heptane derivative 59 (CLint = 32 µL min⁻¹ mg⁻¹) [1]. Consequently, the half-life of 2-azaspiro[3.3]heptane 58 was the shortest (t₁/₂ = 31 min) versus 1-azaspiro[3.3]heptane 59 (t₁/₂ = 52 min), representing a 1.7-fold difference between the two spirocyclic isomers [1]. This indicates that the 2-azaspiro[3.3]heptane scaffold carries an inherent metabolic liability relative to its 1-aza isomer, which must be factored into scaffold selection.

Metabolic stability human liver microsomes intrinsic clearance half-life

Aqueous Solubility Advantage: Spiro[3.3]heptanes Show Systematically Higher Intrinsic Solubility than Cyclohexane Analogs, with Order-of-Magnitude Differences in Some Matched Pairs

Burkhard et al. (2010) profiled a panel of heteroatom-substituted spiro[3.3]heptanes against their six-membered monocyclic counterparts and found that most spirocyclic compounds exhibited higher intrinsic aqueous solubility, even when logP values were similar or slightly higher (DlogP > 0) [1]. In one illustrative matched pair, tert-butyl carbamates 29 (spirocyclic) and 6 (monocyclic) showed a solubility difference of roughly an order of magnitude [1]. The average logD reduction across the spirocyclic series was −0.75 relative to monocyclic counterparts, while the spirocyclic neutral bases were also more polar (average DlogP = −0.21) [1]. For 2-(1-phenylethyl)-2-azaspiro[3.3]heptane hydrobromide, the hydrobromide salt form provides additional solubility enhancement over the free base, relevant for aqueous assay compatibility.

Aqueous solubility spiro[3.3]heptane cyclohexane analog physicochemical profiling

Amine Basicity Preservation: 2-Azaspiro[3.3]heptane Maintains pKa Nearly Identical to Piperidine (~11.2–11.4), Ensuring Comparable Protonation State at Physiological pH

Kirichok et al. (2023) measured the pKa of three model hydrochloride salts and found nearly identical basicity: piperidine 55·HCl (pKa = 11.2), piperidine 56·HCl (pKa = 11.3), and 1-azaspiro[3.3]heptane 1·HCl (pKa = 11.4) [1]. Earlier work by Burkhard et al. (2010) on the 2-azaspiro[3.3]heptane series showed that the amine of the spirocycle is generally more basic than the corresponding six-membered monocyclic amine due to reduced inductive electron withdrawal (γ- rather than β-positioning of the heteroatom) [2]. This near-identical pKa between piperidine and azaspiro[3.3]heptane scaffolds means that the nitrogen protonation state at physiological pH (7.4) is essentially indistinguishable, preserving key charge-mediated interactions with biological targets and maintaining consistent passive membrane permeability characteristics.

pKa basicity piperidine bioisostere protonation state

In Vivo Pharmacodynamic Validation of the 2-Azaspiro[3.3]heptane Scaffold: Dose-Dependent Fetal Hemoglobin Induction in Non-Human Primates with Superior Safety Profile over Hydroxyurea

Katayama et al. (2020) reported the optimization of a phenotypic screening hit into 2-azaspiro[3.3]heptane derivative 18, which demonstrated a significant dose-dependent increase in globin switching (induction of fetal hemoglobin, HbF) in cynomolgus monkeys [1]. Critically, compound 18 showed no genotoxic effects and was characterized as much safer than hydroxyurea—the standard-of-care for sickle cell disease that carries known genotoxicity risks [1]. This provides in vivo proof-of-concept that the 2-azaspiro[3.3]heptane scaffold can deliver oral bioavailability and target engagement in a primate model with a differentiated safety profile. For 2-(1-phenylethyl)-2-azaspiro[3.3]heptane hydrobromide, the 1-phenylethyl substituent offers a distinct chiral N-alkylation vector that can be elaborated into diverse chemotypes following the precedent established by the fetal hemoglobin inducer program.

Fetal hemoglobin induction sickle cell disease β-thalassemia in vivo pharmacodynamics

Geometric Differentiation: 2-Azaspiro[3.3]heptane Imposes a ~90° Twist and ~1.3 Å Increased Inter-Termini Distance Relative to Piperazine, Altering Molecular Recognition

Degorce et al. (2019) showed by quantum mechanics (QM) conformational analysis that 2,6-diazaspiro[3.3]heptanes and their piperazine variants differ significantly in molecular topology. The azaspiro[3.3]heptane base nitrogen is positioned approximately 1.3 Å further away than in the corresponding piperazine, with an overall ~90° twist in the orientation of the termini [1]. The molecular volumes of the spiro-analogues are ~9 to 13 ų larger than for the piperazines, consistent with the constrained geometry [1]. This altered spatial arrangement directly impacts molecular recognition: Degorce et al. concluded that azaspiro[3.3]heptanes are most likely not suitable bioisosteres for morpholines, piperidines, and piperazines when not used as terminal groups, due to significant changes in geometry [1]. For 2-(1-phenylethyl)-2-azaspiro[3.3]heptane, the additional 1-phenylethyl group extends the N-substituent vector, further differentiating its three-dimensional pharmacophore from simpler N-alkyl or N-aryl 2-azaspiro[3.3]heptanes.

Exit vector geometry molecular topology conformational restriction scaffold hopping

2-(1-Phenylethyl)-2-azaspiro[3.3]heptane Hydrobromide: Evidence-Backed Procurement and Research Application Scenarios


Scaffold-Hopping from 2-Substituted Piperidines in CNS and Peripheral Drug Discovery Programs

With 18 FDA-approved drugs containing a 2-substituted piperidine core and no spirocyclic analogs previously available, 2-(1-phenylethyl)-2-azaspiro[3.3]heptane hydrobromide offers a direct entry point for scaffold-hopping campaigns [1]. The preserved amine basicity (pKa ≈ 11.2–11.4) ensures comparable ionization at physiological pH [2], while the N-linked geometry delivers a directionally opposite lipophilicity shift (ΔlogD₇.₄ up to +0.5 vs. class-wide reduction of −1.0) [3], enabling medicinal chemists to tune logD in ways unavailable with C-linked or O-linked spirocyclic alternatives. The 1-phenylethyl chiral substituent further provides stereochemical leverage for target selectivity optimization.

Library Synthesis and Fragment-Based Drug Discovery Leveraging Three-Dimensional Chemical Space

The rigid spirocyclic core with well-defined exit vectors enables systematic exploration of three-dimensional chemical space, a key requirement in fragment-based drug discovery [1]. As noted by Degorce et al. (2019), the ~90° twist of termini and ~1.3 Å increased distance between functional groups relative to piperazine fundamentally alters molecular recognition profiles [2]. 2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide serves as a versatile building block for constructing spirocyclic libraries; the hydrobromide salt ensures reliable weighing, storage, and dissolution for parallel synthesis workflows. The scaffold has appeared in over 7,000 novel compounds and >500 patents, indicating substantial industrial adoption [3].

β-Hemoglobinopathy Drug Discovery: Building on Validated in Vivo HbF Induction with a Differentiated Safety Profile

The 2-azaspiro[3.3]heptane scaffold has been validated in a non-human primate model of fetal hemoglobin induction, where derivative 18 demonstrated dose-dependent HbF increases without genotoxicity—a critical safety advantage over hydroxyurea [1]. 2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide can serve as a late-stage diversification intermediate for SAR exploration around this validated phenotype. The scaffold's documented oral bioavailability in cynomolgus monkeys [1] and the hydrobromide salt's favorable handling properties support its use in medicinal chemistry campaigns targeting sickle cell disease and β-thalassemia.

Physicochemical Property Optimization: Exploiting the Systematic Solubility Advantage of Spiro[3.3]heptanes over Cyclohexane Analogs

Programs encountering solubility-limited pharmacology with cyclohexane- or piperidine-containing leads can systematically replace these building blocks with 2-azaspiro[3.3]heptane derivatives. Burkhard et al. (2010) documented up to ~10-fold improvements in intrinsic aqueous solubility for spiro[3.3]heptanes versus matched monocyclic counterparts, with an average logD reduction of 0.75 units [1]. The hydrobromide salt of 2-(1-phenylethyl)-2-azaspiro[3.3]heptane provides additional solubility enhancement for aqueous assay conditions. This solubility advantage is particularly relevant for high-concentration screening cascades and in vivo formulation development where dissolution-limited exposure is a concern.

Quote Request

Request a Quote for 2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.